Methyl 4-bromo-2-fluoro-3-(trifluoromethyl)benzoate
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Overview
Description
Methyl 4-bromo-2-fluoro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF4O2 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-fluoro-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic precursor, followed by halogenation and esterification reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like bromine (Br2) and fluorine sources .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reagent purity to ensure high yield and product quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-2-fluoro-3-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for designing molecules with enhanced pharmacokinetic properties.
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine atoms and the bulky trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but lacks the ester and fluorine substituents.
Methyl 4-bromo-3-(trifluoromethyl)benzoate: Lacks the fluorine atom at the 2-position.
Methyl 4-fluoro-3-(trifluoromethyl)benzoate: Lacks the bromine atom.
Uniqueness: Methyl 4-bromo-2-fluoro-3-(trifluoromethyl)benzoate is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
methyl 4-bromo-2-fluoro-3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)4-2-3-5(10)6(7(4)11)9(12,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPOFJDSLSSIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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